1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone
Description
Molecular Formula and Weight Validation
The molecular formula C₈H₅ClF₃NO is confirmed through mass spectrometry and elemental analysis. Key validations include:
- Carbon : 8 atoms (pyridine ring + ethanone group).
- Hydrogen : 5 atoms (pyridine ring + ethanone methyl group).
- Chlorine : 1 atom (substituent at position 5).
- Trifluoromethyl : 3 fluorine atoms (CF₃ group at position 4).
- Oxygen and Nitrogen : 1 each (pyridine ring and ethanone carbonyl).
The molecular weight of 223.58 g/mol aligns with theoretical calculations and experimental data.
Crystallographic and Spectroscopic Elucidation of Pyridine Core Substituents
While direct crystallographic data for this compound is limited, spectroscopic studies of analogous pyridine derivatives provide insights:
The trifluoromethyl group’s electron-withdrawing nature deshields adjacent protons, while the ethanone moiety introduces conjugation that stabilizes the pyridine ring.
Comparative Analysis with Related Trifluoromethylpyridine Derivatives
The compound’s reactivity and properties differ significantly from isomers and structural analogs due to substituent positioning:
Reactivity Implications :
Properties
IUPAC Name |
1-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)7-2-5(8(10,11)12)6(9)3-13-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDJDXDDXJPIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205512 | |
| Record name | Ethanone, 1-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256821-90-5 | |
| Record name | Ethanone, 1-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256821-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dess-Martin Periodane Oxidation
Dess-Martin periodinane (DMP) is a highly efficient oxidizing agent for converting secondary alcohols to ketones under mild conditions. In analogous syntheses, such as the preparation of 1-(4,6-dichloropyrimidin-5-yl)ethanone, DMP achieved a 93% yield in dichloromethane at 0–20°C under an inert atmosphere. The reaction typically completes within 90 minutes, with minimal side product formation. For the target compound, similar conditions could be employed, though the electron-withdrawing effects of the trifluoromethyl and chloro substituents may necessitate longer reaction times or elevated temperatures.
Chromium Trioxide Oxidation
Chromium trioxide (CrO₃) in acetone is another widely used oxidative system. In the synthesis of 1-(4,6-dichloropyrimidin-5-yl)ethanone, CrO₃ achieved yields of 85–86% after 2–2.5 hours at room temperature. The mechanism involves the formation of a chromate ester intermediate, followed by elimination to yield the ketone. However, CrO₃’s toxicity and environmental impact limit its industrial scalability.
Manganese Dioxide Oxidation
Manganese dioxide (MnO₂) offers a milder alternative for alcohol oxidation, particularly for acid-sensitive substrates. In a related synthesis, MnO₂ achieved a 55% yield after 20 hours at room temperature in dichloromethane. While this method is less efficient, it avoids harsh acidic conditions, making it suitable for substrates prone to decomposition.
Direct Acylation Strategies
Direct acylation of the pyridine ring presents a synthetic challenge due to the ring’s electron-deficient nature. However, directed ortho-metalation (DoM) strategies can facilitate regioselective functionalization.
Friedel-Crafts Acylation
Traditional Friedel-Crafts acylation is ineffective for pyridine derivatives due to their low electron density. However, pre-functionalization with electron-donating groups (e.g., methoxy) can activate the ring for electrophilic substitution. For example, 1-(3-methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone has been synthesized via similar approaches, though subsequent demethylation would be required to introduce the chloro substituent.
Nucleophilic Aromatic Substitution
Nucleophilic substitution on pre-halogenated pyridines offers a potential route. For instance, 5-chloro-4-(trifluoromethyl)pyridin-2-amine could serve as a starting material, undergoing diazotization followed by displacement with an acetyl equivalent. However, this method’s feasibility depends on the leaving group’s reactivity and the acetylating agent’s electrophilicity.
Comparative Analysis of Synthetic Methods
The table below summarizes reaction conditions and yields from analogous syntheses, providing insights into optimizing the target compound’s preparation.
Key observations:
-
Dess-Martin periodinane offers the highest efficiency and mildest conditions, making it the preferred laboratory-scale method.
-
Chromium trioxide provides competitive yields but poses safety and environmental concerns.
-
Manganese dioxide is less efficient but valuable for sensitive substrates.
Mechanistic Considerations
The electron-withdrawing chloro and trifluoromethyl groups significantly influence the pyridine ring’s reactivity. These substituents deactivate the ring, necessitating strongly electrophilic agents or pre-activation strategies. In oxidation reactions, the secondary alcohol’s steric environment and the oxidizing agent’s selectivity are critical. For example, Dess-Martin periodinane’s ability to oxidize alcohols without over-oxidizing sensitive functional groups makes it ideal for this substrate .
Chemical Reactions Analysis
1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s lipophilicity and metabolic stability, enhancing its ability to interact with biological membranes and enzymes. The chlorine and ethanone moieties contribute to the compound’s reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine Derivatives
The following table compares key structural and functional attributes of 1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone with analogous compounds:
Key Observations:
- Substituent Positioning: The position of chlorine and trifluoromethyl groups significantly impacts electronic properties. For example, in 2-(4-acetylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine , the chlorine at position 3 and trifluoromethyl at position 5 alter steric and electronic interactions compared to the target compound.
- Biological Relevance : Tovorafenib incorporates the 5-chloro-4-(trifluoromethyl)pyridin-2-yl subunit as part of a urea linkage critical for binding to kinase targets, highlighting the pharmacophoric importance of this motif.
Comparison to Target Compound:
Research Findings and Trends
- Electron-Withdrawing Effects : The -CF₃ and -Cl groups enhance stability against oxidation and improve binding to hydrophobic pockets in enzymes .
- Position-Specific Bioactivity: Substitution at position 2 (ethanone) versus position 3 (trifluoroacetyl) alters solubility and target selectivity, as seen in comparisons between the target compound and 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone .
- Diverse Applications : Structural tuning enables transitions from agrochemicals (e.g., target compound) to pharmaceuticals (e.g., tovorafenib) .
Biological Activity
1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone is a chemical compound with significant biological potential, characterized by its unique structural features, including a pyridine ring with chlorine and trifluoromethyl substituents. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₅ClF₃NO
- Molecular Weight : 223.58 g/mol
- IUPAC Name : this compound
The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances the electrophilicity of this compound, making it a candidate for various biological interactions.
Biological Activity Overview
This compound has been studied for its potential therapeutic applications in several areas:
Synthesis Methods
The synthesis of this compound can be accomplished through various methods. One common approach involves:
- Suzuki-Miyaura Coupling Reaction : This method utilizes boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone | C₈H₅ClF₃NO | Different substitution pattern on the pyridine ring |
| 5-Chloro-4-fluoropyridine | C₅H₄ClFN | Lacks trifluoromethyl group; different reactivity |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | Contains an amino group instead of a carbonyl |
The trifluoromethyl group significantly influences the biological activity of these compounds, enhancing their pharmacological profiles.
Case Studies and Research Findings
Recent studies have highlighted the importance of similar compounds in various therapeutic contexts:
- Antichlamydial Activity : Research indicates that derivatives with trifluoromethyl groups exhibit selective activity against Chlamydia species. The presence of this substituent was crucial for maintaining biological efficacy, emphasizing the potential role of this compound in developing new antimicrobial agents .
- Metabolic Stability and Efficacy : Investigations into related pyridine compounds revealed that modifications to their structure could enhance metabolic stability while retaining or improving biological activity. For instance, derivatives with polar functionalities improved solubility and maintained activity against parasites .
- In Vitro Testing : In vitro assays have demonstrated that similar compounds can exhibit significant potency against cancer cell lines. The incorporation of electron-withdrawing groups has been linked to enhanced interaction with target proteins involved in tumor progression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a pyridine derivative and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). For example, 4-chloronaphthalen-1-ol reacts with glacial acetic acid under reflux with ZnCl₂ to form analogous ketones . Optimization involves varying catalyst loading (10–20 mol%), temperature (80–120°C), and solvent (DMF or dichloromethane). Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm the pyridine ring substitution pattern and acetyl group integration. IR spectroscopy identifies carbonyl stretching (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Conduct antimicrobial assays using disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 1–100 µg/mL. Chlorine and trifluoromethyl groups enhance membrane disruption, as seen in structurally related pyridine derivatives .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved for this compound?
- Methodological Answer : For twinned crystals, use the Flack parameter () to assess enantiomorph polarity during refinement in SHELXL. For disorder, apply PART instructions to model split positions and refine occupancy factors. High-resolution data (≤1.0 Å) and restraints on bond distances/angles improve model accuracy .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. B3LYP/6-311+G(d,p) basis sets are suitable.
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The trifluoromethyl group may enhance hydrophobic interactions, while the pyridine ring participates in π-π stacking .
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituents like -Br, -CF₃, or -NO₂ at the 4-position. Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination). For instance, replacing chlorine with bulkier groups may alter steric hindrance and binding affinity .
Q. What strategies mitigate stability issues during synthesis or storage?
- Methodological Answer :
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar).
- Hydrolysis Prevention : Avoid aqueous solvents; use anhydrous DMF or THF during synthesis. Monitor degradation via HPLC with a C18 column (λ = 254 nm) .
Q. How can researchers validate the compound’s role in catalytic or materials science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
